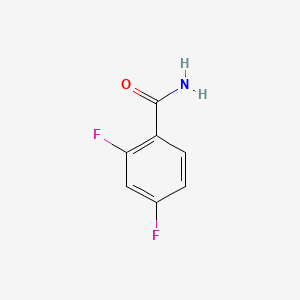

2,4-Difluorobenzamide

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2,4-difluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTXFXDMDYZIXSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80234240 | |

| Record name | 2,4-Difluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80234240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85118-02-1 | |

| Record name | 2,4-Difluorobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85118-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Difluorobenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085118021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Difluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80234240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-difluorobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.840 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIFLUOROBENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M4L9WR3FMB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Difluorobenzamide (CAS: 85118-02-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, analytical methods, and potential biological significance of 2,4-Difluorobenzamide.

Core Properties and Safety Information

This compound is a fluorinated aromatic amide with the chemical formula C₇H₅F₂NO.[1][2][3] It presents as a white to brown crystalline solid.[4]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 85118-02-1 | [1][2][3][4][5][6] |

| Molecular Formula | C₇H₅F₂NO | [1][2][3][4] |

| Molecular Weight | 157.12 g/mol | [2][5][6] |

| Appearance | White to brown powder/crystalline solid | [4] |

| Melting Point | 161-165 °C (lit.) | [4][5] |

| EINECS Number | 285-654-7 | [2][4][5] |

| InChI Key | KTXFXDMDYZIXSJ-UHFFFAOYSA-N | [5] |

| SMILES | NC(=O)c1ccc(F)cc1F | [5] |

Spectral Data Summary

Below is a summary of available spectral data for this compound. Detailed experimental protocols for obtaining this data are provided in Section 3.

| Spectral Data Type | Key Features |

| ¹H NMR | Signals corresponding to aromatic protons and amide protons. |

| ¹³C NMR | Signals for aromatic carbons and the carbonyl carbon. |

| ¹⁹F NMR | Signals characteristic of fluorine atoms attached to an aromatic ring. |

| Infrared (IR) Spectroscopy | Characteristic peaks for N-H, C=O, C-F, and aromatic C-H bonds. |

| Mass Spectrometry (MS) | Molecular ion peak and fragmentation pattern consistent with the structure. |

Safety and Handling

This compound is classified as an irritant and may cause skin, eye, and respiratory irritation.[7][8]

Hazard Statements:

-

H315: Causes skin irritation.[8]

-

H319: Causes serious eye irritation.[8]

-

H335: May cause respiratory irritation.[8]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

For detailed safety information, refer to the Safety Data Sheet (SDS).[1][4]

Synthesis and Potential Biological Activity

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of 2,4-difluorobenzoyl chloride with an ammonia solution.

-

Reaction Setup: In a suitable reaction vessel, dissolve 2,4-difluorobenzoyl chloride in an appropriate organic solvent such as acetone.

-

Ammonolysis: Add an excess of aqueous ammonia solution to the reaction mixture.

-

Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 50°C) for a sufficient period (e.g., 3 hours) to ensure complete reaction.

-

Work-up: After the reaction is complete, remove the organic solvent under reduced pressure.

-

Isolation and Purification: Filter the resulting solid, wash it with water, and dry it under vacuum to yield this compound.

The following diagram illustrates the general workflow for this synthesis.

Potential Biological Activity: FtsZ Inhibition

While there is limited direct research on the biological activity of this compound, its structural analog, 2,6-difluorobenzamide, is a known inhibitor of the bacterial cell division protein FtsZ.[9][10] FtsZ is a crucial protein that forms a contractile ring (Z-ring) at the site of cell division in most bacteria.[11] Inhibition of FtsZ polymerization or function disrupts cell division, leading to bacterial cell death. This makes FtsZ an attractive target for the development of new antibiotics.[11][12]

The proposed mechanism of action for benzamide-based FtsZ inhibitors involves binding to a specific site on the FtsZ protein, which interferes with its ability to polymerize and form the Z-ring.[1] This disruption of a fundamental cellular process is what leads to the antibacterial effect.

The following diagram illustrates the proposed signaling pathway of FtsZ inhibition by a benzamide derivative.

Analytical Methods: Experimental Protocols

This section provides detailed, generalized protocols for the analytical characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Parameters:

-

Acquire the spectrum at room temperature.

-

Set the spectral width to appropriately cover the expected chemical shift range for aromatic and amide protons.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Parameters:

-

Acquire a proton-decoupled spectrum.

-

Use a larger spectral width to cover the range of aromatic and carbonyl carbons.

-

A longer acquisition time and a greater number of scans will be necessary due to the lower natural abundance of ¹³C.

-

-

¹⁹F NMR Parameters:

-

Acquire a proton-decoupled spectrum.

-

Set the spectral width to encompass the expected chemical shifts for the fluorine atoms.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.

-

Spectral Collection: Collect the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Background Correction: Run a background spectrum of the empty ATR crystal before analyzing the sample.

-

Sample Preparation: Grind a small amount of this compound with dry KBr powder in an agate mortar and pestle.

-

Pellet Formation: Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Place the KBr pellet in the sample holder of the IR spectrometer and collect the spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Use a standard electron ionization energy of 70 eV.

-

Mass Analysis: Scan a suitable mass range to detect the molecular ion and expected fragment ions.

-

Sample Preparation: Dissolve a small amount of this compound in a suitable solvent compatible with ESI, such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source at a constant flow rate.

-

Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of protonated molecules [M+H]⁺.

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

The following diagram outlines a general workflow for the analytical characterization of this compound.

Conclusion

This compound is a readily synthesizable compound with well-defined physicochemical properties. While its own biological activity is not extensively studied, its structural similarity to known FtsZ inhibitors suggests it may be a valuable scaffold for the development of novel antibacterial agents. The experimental protocols provided in this guide offer a framework for the synthesis and comprehensive analytical characterization of this compound, supporting further research and development in medicinal chemistry and related fields.

References

- 1. Multiple effects of benzamide antibiotics on FtsZ function - ePrints - Newcastle University [eprints.ncl.ac.uk]

- 2. This compound | C7H5F2NO | CID 123588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. Discovery of FtsZ inhibitors by virtual screening as antibacterial agents and study of the inhibition mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2,4-二氟苯甲酰胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. mdpi.com [mdpi.com]

- 8. matrixscientific.com [matrixscientific.com]

- 9. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold and Their Effects on Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker’s Functionalization on Gram-Positive Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of 2,4-Difluorobenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2,4-Difluorobenzamide is a fluorinated aromatic amide, a class of compounds of significant interest in medicinal chemistry and materials science. It often serves as a crucial building block or intermediate in the synthesis of more complex molecules, including pesticides and pharmaceuticals.[1] A thorough understanding of its physicochemical properties is fundamental for its effective application in research and development, enabling predictions of its behavior in various chemical and biological systems. This guide provides a comprehensive overview of the core physicochemical data, experimental protocols, and key structural information for this compound.

Core Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for predicting its solubility, stability, and reactivity.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅F₂NO | [2][3][4] |

| Molecular Weight | 157.12 g/mol | [2][3][5] |

| CAS Number | 85118-02-1 | [2][3][5] |

| Appearance | White to off-white solid/crystal powder | [1][2] |

| Melting Point | 161-165 °C | [2][3][5][6] |

| Boiling Point | 200.4 ± 30.0 °C (at 760 Torr) | [2][3] |

| Density | 1.348 ± 0.06 g/cm³ (at 20 °C) | [2] |

| Flash Point | 75.0 ± 24.6 °C | [2][3] |

| pKa (Predicted) | 15.19 ± 0.50 | [2] |

| Solubility | Soluble in polar organic solvents (e.g., ethanol, dimethylformamide).[1] Limited solubility in water is expected for amides with this structure.[7][8] | |

| LogP (Octanol/Water Partition Coefficient) | 0.7 (Predicted) | [9] |

Spectral Data Summary

Spectroscopic analysis provides critical information for structural elucidation and purity assessment.

-

Mass Spectrometry (GC-MS): The mass spectrum shows key fragmentation patterns with major peaks (m/z) observed at 157 (molecular ion), 141, and 113.[4][9]

-

Infrared (IR) Spectroscopy: IR spectra, obtained via techniques like KBr-Pellet and Attenuated Total Reflectance (ATR), are available.[9] These spectra are crucial for identifying the characteristic functional groups of the molecule, such as the N-H and C=O stretches of the amide group and the C-F bonds of the aromatic ring.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While detailed spectra for this compound itself are not fully provided in the search results, ¹H, ¹³C, and ¹⁹F NMR data are standard for characterizing related difluorobenzoyl derivatives.[10] These analyses are used to confirm the proton and carbon framework and the positions of the fluorine atoms on the benzene ring.

Experimental Protocols

Synthesis of this compound from 2,4-Difluorobenzoyl Chloride

This protocol describes a common method for synthesizing this compound.[2]

Materials:

-

2,4-Difluorobenzoyl chloride

-

Ammonia (aqueous solution)

-

Three-necked flask (250 mL)

-

Cooling bath

-

Stirring apparatus

-

Filtration apparatus

-

Vacuum drying oven

Procedure:

-

Add 150 mL of aqueous ammonia to a 250 mL three-necked flask.

-

Cool the flask and its contents to -10°C using a cooling bath.

-

While maintaining the temperature at -10°C, slowly add the 2,4-Difluorobenzoyl chloride dropwise to the stirred ammonia solution.

-

After the addition is complete, allow the reaction mixture to incubate for 30 minutes at -10°C.

-

Remove the cooling bath and allow the mixture to warm to room temperature. Continue stirring for an additional 1 hour.

-

Upon completion of the reaction, collect the solid product by filtration.

-

Dry the filter cake under vacuum to yield the final product, this compound.[2]

General Methodologies for Physicochemical Characterization

The following outlines standard experimental approaches for determining the key properties of solid organic compounds like this compound.

-

Melting Point Determination: The melting point is typically determined using a capillary melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded.[11]

-

Solubility Testing: To determine solubility, a small, measured amount of the amide is added to a test tube containing a specific volume (e.g., 2 mL) of a solvent (such as water or ethanol).[12][13] The mixture is vigorously stirred. The compound is classified as soluble if the solid dissolves completely and insoluble if it remains suspended.[12]

-

Spectroscopic Analysis:

-

IR Spectroscopy: An IR spectrum is obtained by passing infrared radiation through a sample. For a solid like this compound, the sample can be prepared as a KBr pellet or analyzed directly using an ATR-FTIR spectrometer.[9]

-

Mass Spectrometry: Mass spectra are typically acquired using techniques like Gas Chromatography-Mass Spectrometry (GC-MS), where the compound is first separated on a GC column and then ionized and fragmented to determine its mass-to-charge ratio.[4][9]

-

NMR Spectroscopy: Samples for NMR are prepared by dissolving the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[10] ¹H, ¹³C, and ¹⁹F NMR spectra are then recorded on a high-field NMR spectrometer to provide detailed structural information.

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Safety and Handling

This compound is classified as an irritant.[2] It is known to cause skin and serious eye irritation.[9] Appropriate personal protective equipment (PPE), including eye shields and gloves, should be worn during handling.[5] Store in a sealed container in a dry, room-temperature environment.[2]

References

- 1. chembk.com [chembk.com]

- 2. This compound CAS#: 85118-02-1 [amp.chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound 97 85118-02-1 [sigmaaldrich.com]

- 6. This compound | 85118-02-1 [amp.chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. This compound | C7H5F2NO | CID 123588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines | MDPI [mdpi.com]

- 11. N-(2,4-Difluorophenyl)-2-fluorobenzamide | MDPI [mdpi.com]

- 12. chemhaven.org [chemhaven.org]

- 13. moorparkcollege.edu [moorparkcollege.edu]

Technical Guide: Physicochemical Properties of 2,4-Difluorobenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the melting point and solubility of 2,4-Difluorobenzamide (CAS No: 85118-02-1), a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document outlines its core physicochemical properties, detailed experimental protocols for their determination, and logical workflows for its synthesis and characterization.

Physicochemical Data of this compound

The key physical properties of this compound are summarized below. These values are crucial for its handling, purification, and application in further chemical synthesis.

Melting Point

This compound is a white crystalline solid at room temperature. Its melting point is a key indicator of its purity.

| Parameter | Value | Reference |

| Melting Point | 161-165 °C | [1][2][3][4] |

Solubility

The solubility of this compound is dependent on the solvent and temperature. While extensive quantitative data is not widely published, its general solubility profile has been characterized.

| Solvent Class | Example Solvents | Qualitative Solubility | Reference |

| Polar Organic Solvents | Ethanol, Dimethylformamide | Soluble | |

| Water | - | log10WS: -2.31 (calculated) | [5] |

Note: The water solubility is a calculated value and should be confirmed by experimental data for precise applications.

Experimental Protocols

Accurate determination of melting point and solubility is fundamental for the characterization of this compound. The following are standard laboratory protocols for these measurements.

Determination of Melting Point (Capillary Method)

This method provides a melting point range, which is indicative of the substance's purity.[2][6]

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Thermometer

Procedure:

-

Sample Preparation: A small amount of this compound is finely powdered using a mortar and pestle.

-

Capillary Tube Filling: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. This process is repeated until a column of 2-3 mm of tightly packed sample is achieved.

-

Apparatus Setup: The filled capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.

Determination of Solubility (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a solid in a solvent.[7]

Apparatus:

-

Conical flasks with stoppers

-

Constant temperature shaker bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the desired solvent in a conical flask.

-

Equilibration: The flask is sealed and placed in a constant temperature shaker bath. The mixture is agitated for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand at the same constant temperature to allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: A clear aliquot of the supernatant is carefully withdrawn and immediately filtered to remove any undissolved solid particles.

-

Quantification: The concentration of this compound in the filtered solution is determined using a suitable analytical method, such as HPLC or UV-Vis spectroscopy, after appropriate dilution.

-

Calculation: The solubility is calculated from the measured concentration and is typically expressed in units of mg/mL or mol/L.

Visualized Workflows

The following diagrams illustrate a logical synthesis pathway for this compound and a general experimental workflow for its characterization.

References

- 1. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 2. medpharma12.com [medpharma12.com]

- 3. The synthetic method of 2,4-difluorobenzylamine - Eureka | Patsnap [eureka.patsnap.com]

- 4. byjus.com [byjus.com]

- 5. This compound (CAS 85118-02-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. pennwest.edu [pennwest.edu]

- 7. lup.lub.lu.se [lup.lub.lu.se]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2,4-Difluorobenzamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,4-Difluorobenzamide. Due to the limited availability of public experimental spectral data, this guide utilizes high-quality predicted NMR data to facilitate structural elucidation and characterization. The information is presented in a clear, structured format, including detailed experimental protocols and visual diagrams of key concepts.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions were generated using advanced computational algorithms and serve as a reliable reference for spectral assignment.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-3 | 7.15 | ddd | ³J(H3-H5) = 2.6, ³J(H3-F4) = 9.2, ⁴J(H3-F2) = 2.8 |

| H-5 | 7.28 | ddd | ³J(H5-H6) = 8.8, ⁴J(H5-F4) = 5.6, ⁴J(H5-H3) = 2.6 |

| H-6 | 8.10 | td | ³J(H6-H5) = 8.8, ³J(H6-F2) = 6.5 |

| -NH₂ | 7.5 (broad s) | s | N/A |

Note: The chemical shift of the amide protons (-NH₂) is highly dependent on solvent and concentration and may appear as a broad singlet.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| C-1 | 118.9 | dd | ²J(C1-F2) = 21.0, ⁴J(C1-F4) = 3.0 |

| C-2 | 162.5 | dd | ¹J(C2-F2) = 255.0, ³J(C2-F4) = 12.0 |

| C-3 | 105.2 | t | ²J(C3-F2) = 26.0, ²J(C3-F4) = 26.0 |

| C-4 | 165.0 | dd | ¹J(C4-F4) = 258.0, ³J(C4-F2) = 12.0 |

| C-5 | 112.5 | dd | ²J(C5-F4) = 22.0, ⁴J(C5-F2) = 4.0 |

| C-6 | 132.8 | dd | ³J(C6-F2) = 10.0, ⁵J(C6-F4) = 2.0 |

| C=O | 164.5 | d | ³J(C=O-F2) = 3.0 |

Experimental Protocols

The following is a generalized, detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of a solid organic compound such as this compound.

1. Sample Preparation

-

Analyte: Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent: Select a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). The choice of solvent can affect chemical shifts.

-

Procedure:

-

Place the weighed this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Vortex or gently warm the vial to ensure complete dissolution of the solid.

-

Using a Pasteur pipette, transfer the solution to a clean, standard 5 mm NMR tube.

-

If necessary, filter the solution through a small plug of glass wool in the pipette to remove any particulate matter.

-

Cap the NMR tube securely.

-

2. NMR Spectrometer Setup and Data Acquisition

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially for resolving complex coupling patterns.

-

General Parameters:

-

Temperature: Set the probe temperature to a constant value, typically 25 °C (298 K).

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Typically 12-16 ppm.

-

Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: Typically 0-220 ppm.

-

Number of Scans: 1024 or more scans may be necessary to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): 2 seconds.

-

3. Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform a Fourier transform.

-

Phasing and Baseline Correction: Manually or automatically phase the spectrum and correct the baseline.

-

Referencing: Calibrate the chemical shift scale. For ¹H NMR, reference the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm). For ¹³C NMR, reference the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

Peak Picking and Integration: Identify all significant peaks and, for ¹H NMR, integrate the signals to determine the relative proton ratios.

Visualizations

The following diagrams illustrate the key relationships in the NMR analysis of this compound.

Caption: Predicted ¹H-¹H and ¹H-¹⁹F spin-spin coupling network in this compound.

Caption: A logical workflow for the NMR analysis of a small organic molecule.

In-Depth Technical Guide to the Mass Spectrometry of 2,4-Difluorobenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry data for 2,4-Difluorobenzamide (C7H5F2NO), a compound of interest in various chemical and pharmaceutical research fields. This document outlines its mass spectral characteristics, detailed experimental protocols for its analysis, and visual representations of its fragmentation pathway and a typical analytical workflow.

Chemical and Physical Properties

This compound is a fluorinated aromatic amide with the following key properties:

| Property | Value |

| Molecular Formula | C7H5F2NO[1][2] |

| Molecular Weight | 157.12 g/mol [1] |

| Monoisotopic Mass | 157.03392011 Da[1] |

| CAS Number | 85118-02-1[2] |

| IUPAC Name | This compound[1] |

Mass Spectrometry Data

The mass spectrum of this compound is characterized by its molecular ion peak and several key fragment ions. The data presented below is primarily from Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI).

| m/z | Interpretation | Relative Abundance |

| 157 | [M]+• (Molecular Ion) | High |

| 141 | [M-NH2]+ or [M-O]+• | Moderate |

| 113 | [M-CONH2]+ | High |

| 95 | [C6H4F]+ | Moderate |

| 75 | [C6H3]+ | Low |

Data sourced from NIST Mass Spectrometry Data Center and PubChem.[1][2]

Fragmentation Pathway

Under electron ionization, this compound undergoes fragmentation, leading to the formation of several characteristic ions. The proposed fragmentation pathway is illustrated below.

References

In-Depth Technical Guide to the Infrared (IR) Spectrum of 2,4-Difluorobenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectrum of 2,4-Difluorobenzamide, a key analytical technique for the characterization of this compound. This document details the experimental protocols for obtaining the spectrum, presents a thorough analysis of the spectral data with vibrational assignments, and includes a logical workflow for spectral analysis.

Quantitative Infrared Spectral Data

The infrared spectrum of this compound is characterized by a series of absorption bands corresponding to the vibrational modes of its functional groups and overall molecular structure. The quantitative data, including peak positions (in wavenumbers, cm⁻¹) and their proposed assignments, are summarized in the table below. This data is crucial for substance identification, purity assessment, and structural elucidation.

| Wavenumber (cm⁻¹) | Intensity | Proposed Vibrational Assignment |

| ~3400 | Strong, Sharp | Asymmetric N-H stretch of the primary amide (-CONH₂) |

| ~3180 | Strong, Sharp | Symmetric N-H stretch of the primary amide (-CONH₂) |

| ~3080 | Medium | Aromatic C-H stretch |

| ~1670 | Very Strong | C=O stretch (Amide I band) |

| ~1615 | Strong | N-H bend (Amide II band) and C=C aromatic ring stretch |

| ~1500 | Medium | C=C aromatic ring stretch |

| ~1430 | Medium | C-N stretch coupled with N-H bend |

| ~1270 | Strong | Asymmetric C-F stretch |

| ~1140 | Strong | Symmetric C-F stretch |

| ~850 | Medium | Aromatic C-H out-of-plane bend |

| ~770 | Medium | Aromatic C-H out-of-plane bend |

Experimental Protocols

The acquisition of a high-quality IR spectrum of a solid compound like this compound requires appropriate sample preparation. The following are detailed methodologies for common techniques.

Potassium Bromide (KBr) Pellet Method

This is a widely used technique for obtaining high-resolution transmission spectra of solid samples.

Materials and Equipment:

-

This compound (sample)

-

Spectroscopic grade Potassium Bromide (KBr), oven-dried

-

Agate mortar and pestle

-

Pellet press with die

-

FTIR spectrometer

Procedure:

-

Grinding: Weigh approximately 1-2 mg of this compound and 100-200 mg of dry KBr.[1] Place the mixture in an agate mortar.

-

Mixing: Gently grind the sample and KBr together with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size of the sample should be smaller than the wavelength of the IR radiation to minimize scattering.[1]

-

Pellet Formation: Transfer the powdered mixture into the collar of a pellet die.

-

Pressing: Place the die in a hydraulic press and apply a pressure of 8-10 tons for several minutes.[2] This will form a transparent or translucent pellet.

-

Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer for analysis.

Thin Solid Film Method

This method is a simpler alternative to the KBr pellet technique and is suitable for qualitative analysis.[3]

Materials and Equipment:

-

This compound (sample)

-

Volatile solvent (e.g., methylene chloride, acetone)

-

Infrared-transparent salt plates (e.g., NaCl, KBr)

-

Pipette or dropper

-

FTIR spectrometer

Procedure:

-

Dissolution: Dissolve a small amount (a few milligrams) of this compound in a few drops of a suitable volatile solvent.[3]

-

Deposition: Using a pipette, apply a drop or two of the solution onto the surface of a clean, dry salt plate.[3]

-

Evaporation: Allow the solvent to evaporate completely, leaving a thin, solid film of the sample on the plate.[3]

-

Analysis: Place the salt plate with the sample film in the FTIR spectrometer and acquire the spectrum.

Attenuated Total Reflectance (ATR) Method

ATR-FTIR is a rapid and convenient method for analyzing solid powders directly with minimal sample preparation.[4][5]

Materials and Equipment:

-

This compound (sample)

-

FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal)[6]

Procedure:

-

Sample Placement: Place a small amount of the this compound powder directly onto the ATR crystal.[4]

-

Pressure Application: Use the pressure clamp of the ATR accessory to ensure firm and uniform contact between the sample and the crystal surface.[4][6]

-

Analysis: Acquire the IR spectrum. The infrared beam interacts with the sample at the point of contact, providing a spectrum of the material.[4]

-

Cleaning: After the measurement, the sample can be easily removed, and the crystal surface cleaned with a suitable solvent.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the analysis of the IR spectrum of this compound.

Caption: A logical workflow for the infrared spectral analysis of this compound.

This guide provides the essential information for researchers, scientists, and drug development professionals to effectively utilize infrared spectroscopy for the analysis of this compound. The provided data and protocols can serve as a valuable resource for quality control, research, and development activities involving this compound.

References

- 1. What Is The Pellet Technique In Ir? Master Solid Sample Preparation For Clear Spectroscopy - Kintek Solution [kindle-tech.com]

- 2. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]

- 5. Powder Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 6. youtube.com [youtube.com]

2,4-Difluorobenzamide: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2,4-Difluorobenzamide. As a key intermediate in the synthesis of pharmaceuticals and other advanced materials, a thorough understanding of its stability profile is crucial for ensuring product quality, reproducibility of experimental results, and the safety of developed products. This document outlines the compound's intrinsic stability, potential degradation pathways under various stress conditions, and provides detailed, illustrative experimental protocols for stability assessment.

Introduction

This compound (C₇H₅F₂NO, CAS No: 85118-02-1) is a fluorinated aromatic amide increasingly utilized in medicinal chemistry and materials science. The presence of two fluorine atoms on the phenyl ring can significantly influence the molecule's physicochemical properties, including its metabolic stability, binding affinity to biological targets, and overall chemical reactivity. Consequently, a detailed understanding of its stability under various environmental conditions is paramount for researchers and developers. This guide summarizes the known stability characteristics of this compound and provides a framework for its proper handling and storage to maintain its integrity.

Chemical Stability Profile

This compound is a crystalline solid that is generally stable under recommended storage conditions.[1] However, like most amides, it is susceptible to degradation under certain environmental stresses, including exposure to harsh pH, elevated temperatures, and UV radiation. The primary degradation pathway is the hydrolysis of the amide bond.

Summary of Stability Data

| Stress Condition | Parameter | Observation/Potential Outcome | Primary Degradation Product |

| Acidic Hydrolysis | 0.1 M HCl, 60°C | Susceptible to hydrolysis. | 2,4-Difluorobenzoic acid and Ammonium Chloride |

| Basic Hydrolysis | 0.1 M NaOH, 60°C | Susceptible to hydrolysis. | Sodium 2,4-Difluorobenzoate and Ammonia |

| Oxidative Stress | 3% H₂O₂, RT | Generally stable. | No significant degradation expected. |

| Thermal Stress | 80°C, solid state | Stable for short durations. Prolonged exposure may lead to decomposition. | Potential for dimerization or other complex products. |

| Photostability | UV light (254 nm) | Potential for degradation via photo-Fries rearrangement. | Amino-difluorobenzophenone isomers. |

Recommended Storage and Handling

To ensure the long-term stability and integrity of this compound, the following storage and handling conditions are recommended:

| Parameter | Recommended Condition | Rationale |

| Temperature | Store in a cool place.[1] Room temperature (15-25°C) is generally acceptable for short-term storage. For long-term storage, refrigeration (2-8°C) is recommended. | Minimizes the rate of potential degradation reactions. |

| Humidity | Store in a dry environment.[1] | Prevents hydrolysis of the amide bond. |

| Light | Protect from light. Store in an opaque or amber container. | Avoids potential photodegradation. |

| Atmosphere | Store in a tightly closed container.[1] For highly sensitive applications, storage under an inert atmosphere (e.g., nitrogen or argon) can be considered. | Prevents interaction with atmospheric moisture and oxygen. |

| Incompatible Materials | Avoid contact with strong oxidizing agents, strong acids, and acid chlorides.[2] | These materials can promote vigorous and potentially hazardous reactions. |

Potential Degradation Pathways

The primary degradation pathway for this compound is hydrolysis of the amide bond, which can be catalyzed by both acid and base.

Caption: Proposed degradation pathways for this compound.

Experimental Protocols for Stability Studies

The following section provides illustrative protocols for conducting forced degradation studies on this compound. These protocols are intended as a starting point and may require optimization based on the specific analytical techniques employed.

General Workflow for Forced Degradation Studies

Caption: General experimental workflow for forced degradation studies.

Protocol for Acidic and Basic Hydrolysis

-

Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

-

Acidic Hydrolysis:

-

To a suitable volume of the stock solution, add an equal volume of 0.1 M hydrochloric acid.

-

Incubate the solution at 60°C.

-

Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide.

-

Dilute with mobile phase to an appropriate concentration for analysis.

-

-

Basic Hydrolysis:

-

To a suitable volume of the stock solution, add an equal volume of 0.1 M sodium hydroxide.

-

Incubate the solution at 60°C.

-

Withdraw aliquots at specified time intervals.

-

Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid.

-

Dilute with mobile phase for analysis.

-

-

Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol for Oxidative Degradation

-

Preparation of Sample: To a suitable volume of the 1 mg/mL stock solution, add an equal volume of 3% hydrogen peroxide.

-

Incubation: Store the solution at room temperature, protected from light.

-

Sampling: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples directly or after appropriate dilution with the mobile phase.

Protocol for Thermal Degradation (Solid State)

-

Sample Preparation: Place a known amount of solid this compound in a controlled temperature chamber.

-

Incubation: Heat the sample at a specified temperature (e.g., 80°C).

-

Sampling: At various time points, remove a portion of the solid, dissolve it in a suitable solvent, and dilute to a known concentration.

-

Analysis: Analyze the samples by HPLC.

Protocol for Photostability

-

Sample Preparation: Prepare a solution of this compound (e.g., 1 mg/mL) and place it in a photostability chamber. Prepare a control sample wrapped in aluminum foil to protect it from light.

-

Exposure: Expose the sample to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

Analysis: Analyze the exposed and control samples by HPLC.

Conclusion

This compound is a stable compound under standard storage conditions. However, it is susceptible to hydrolysis under both acidic and basic conditions and may undergo photodegradation. For optimal stability, it should be stored in a cool, dry, and dark place in a tightly sealed container. The provided experimental protocols offer a framework for researchers to conduct forced degradation studies, which are essential for developing stable formulations and ensuring the quality and reliability of this important chemical intermediate.

References

A Researcher's Guide to Sourcing High-Purity 2,4-Difluorobenzamide

For researchers, scientists, and drug development professionals, securing high-purity chemical reagents is a critical first step in ensuring the validity and reproducibility of experimental results. This in-depth technical guide provides a comprehensive overview of commercial sources for 2,4-Difluorobenzamide, a key building block in the synthesis of various pharmaceutical and agrochemical compounds. This guide includes a comparative table of suppliers, detailed experimental protocols for quality control, and workflow diagrams to aid in the procurement and validation process.

Commercial Availability and Purity

This compound is readily available from a multitude of commercial chemical suppliers. The typical purity offered by most vendors is ≥97%, with some suppliers providing grades of 98% or higher. It is crucial for researchers to scrutinize the Certificate of Analysis (CoA) provided by the supplier to ascertain the exact purity and the methods used for its determination.

Below is a summary of prominent commercial suppliers of this compound. Please note that availability and specifications are subject to change, and it is recommended to consult the suppliers' websites for the most current information.

| Supplier | Stated Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Sigma-Aldrich (Merck) | 97% | 85118-02-1 | C₇H₅F₂NO | 157.12 |

| Amerigo Scientific | 97% | 85118-02-1 | C₇H₅F₂NO | 157.12 |

| AIFCHEM | 98% | 85118-02-1 | C₇H₅F₂NO | 157.12 |

| ChemicalBook | Lists multiple suppliers with purities ranging from 98% to 99% | 85118-02-1 | C₇H₅F₂NO | 157.12 |

| Bide Pharmatech Ltd. | >98% | 85118-02-1 | C₇H₅F₂NO | 157.12 |

| Accela ChemBio Co.,Ltd. | >98% | 85118-02-1 | C₇H₅F₂NO | 157.12 |

Quality Control: Experimental Protocols

Independent verification of the purity and identity of this compound is a critical step in the research workflow. The following are representative methodologies for High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, two of the most common analytical techniques for this purpose.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a powerful technique for separating and quantifying impurities in a sample. A typical reversed-phase HPLC method for this compound would be as follows:

Objective: To determine the purity of a this compound sample by separating it from potential impurities.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (or another suitable modifier)

-

This compound sample

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 50:50 v/v) with a small amount of formic acid (e.g., 0.1%) to improve peak shape. The exact ratio may need to be optimized.

-

Standard Preparation: Accurately weigh a known amount of a high-purity this compound standard and dissolve it in the mobile phase to create a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution to create a calibration curve.

-

Sample Preparation: Accurately weigh the this compound sample to be tested and dissolve it in the mobile phase to a similar concentration as the standard.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column

-

Mobile Phase: Isocratic or gradient elution with an acetonitrile/water mixture.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detector Wavelength: 254 nm (or a wavelength of maximum absorbance for this compound)

-

Column Temperature: 30 °C

-

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system.

-

Data Analysis:

-

Identify the peak corresponding to this compound based on the retention time of the standard.

-

Calculate the area of the main peak and any impurity peaks in the sample chromatogram.

-

Determine the purity of the sample by calculating the percentage of the main peak area relative to the total area of all peaks.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Estimation

NMR spectroscopy is an indispensable tool for confirming the chemical structure of a molecule and can also be used for a quantitative purity assessment (qNMR).

Objective: To confirm the identity of this compound and estimate its purity.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

-

Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

-

This compound sample

-

Internal standard for qNMR (e.g., maleic acid, dimethyl sulfone)

Procedure:

-

Sample Preparation: Dissolve a precisely weighed amount of the this compound sample in a suitable deuterated solvent. For qNMR, a precisely weighed amount of a suitable internal standard is also added.

-

¹H NMR Spectroscopy:

-

Acquire a proton (¹H) NMR spectrum.

-

Expected Chemical Shifts (in DMSO-d₆): The aromatic protons will appear as multiplets in the range of δ 7.0-7.8 ppm. The amide protons (-CONH₂) will appear as two broad singlets around δ 7.5 and 8.0 ppm.

-

Analysis: Compare the observed spectrum with a reference spectrum of this compound to confirm the structure. Integrate the signals to check for the correct proton ratios. Impurity peaks can often be identified as signals that do not correspond to the main compound.

-

-

¹³C NMR Spectroscopy:

-

Acquire a carbon-13 (¹³C) NMR spectrum.

-

Expected Chemical Shifts (in DMSO-d₆): The carbonyl carbon will appear around δ 165 ppm. The aromatic carbons will appear in the range of δ 105-165 ppm, showing characteristic splitting patterns due to fluorine coupling.

-

Analysis: Confirm the presence of the expected number of carbon signals and their chemical shifts.

-

-

¹⁹F NMR Spectroscopy:

-

Acquire a fluorine-19 (¹⁹F) NMR spectrum.

-

Expected Chemical Shifts: Two signals corresponding to the two different fluorine atoms on the aromatic ring will be observed.

-

Analysis: This is a highly sensitive method for detecting fluorine-containing impurities.

-

-

Quantitative NMR (qNMR) for Purity Determination:

-

Acquire a ¹H NMR spectrum of the sample with the internal standard.

-

Integrate a well-resolved signal of the analyte and a signal of the internal standard.

-

Calculate the purity of the sample using the following formula:

where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

Purity_standard = Purity of the internal standard

-

-

Workflow and Logic Diagrams

To visually represent the process of sourcing and qualifying high-purity this compound, the following diagrams have been generated using the DOT language.

Caption: Workflow for sourcing and qualifying high-purity this compound.

Caption: Logic diagram for the analytical testing of this compound.

An In-depth Technical Guide to 2,4-Difluorobenzamide: Synthesis, Properties, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluorobenzamide is a fluorinated organic compound that serves as a crucial building block in the synthesis of various biologically active molecules. Its unique physicochemical properties, imparted by the two fluorine atoms on the benzene ring, make it a valuable intermediate in the fields of medicinal chemistry and agrochemicals. This technical guide provides a comprehensive overview of this compound, including its chemical properties, detailed synthesis protocols, and its role in the development of novel therapeutic agents.

Core Molecular and Physical Properties

This compound is a white crystalline solid at room temperature.[1] The presence of the highly electronegative fluorine atoms significantly influences its chemical reactivity and biological interactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C7H5F2NO | [2][3][4] |

| Molecular Weight | 157.12 g/mol | [2][3][4] |

| CAS Number | 85118-02-1 | [2][3] |

| Melting Point | 161-165 °C | [3] |

| Appearance | White crystalline solid | [1] |

| Solubility | Soluble in polar organic solvents like ethanol and dimethylformamide. | [1] |

| InChI Key | KTXFXDMDYZIXSJ-UHFFFAOYSA-N | [2][5] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Data | Details | Source(s) |

| Mass Spectrometry (GC-MS) | Top Peak (m/z): 141, 2nd Highest (m/z): 157, 3rd Highest (m/z): 113 | [2] |

| FTIR Spectra | Instrument: Bruker IFS 85, Technique: KBr-Pellet | [2] |

| ATR-IR Spectra | Instrument: Bruker Tensor 27 FT-IR, Technique: ATR-Neat | [2] |

Synthesis of this compound: Experimental Protocol

The synthesis of this compound can be achieved through several routes. A common and efficient method involves the ammonolysis of 2,4-difluorobenzoyl chloride. This protocol details the necessary steps for this synthesis.

Experimental Protocol: Ammonolysis of 2,4-Difluorobenzoyl Chloride

Materials and Reagents:

-

2,4-Difluorobenzoyl chloride

-

Ammonia solution (e.g., 28-30% in water)

-

Acetone

-

Deionized water

-

Standard laboratory glassware (three-necked flask, dropping funnel, condenser, etc.)

-

Stirring and heating apparatus

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven or vacuum desiccator

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, equip a three-necked flask with a mechanical stirrer, a dropping funnel, and a condenser.

-

Reagent Addition: Charge the flask with a solution of aqueous ammonia. Cool the solution to approximately 0-5 °C using an ice bath.

-

Slow Addition of Acyl Chloride: Dissolve 2,4-difluorobenzoyl chloride in a suitable organic solvent, such as acetone. Add this solution dropwise to the cooled ammonia solution via the dropping funnel over a period of 30-60 minutes while stirring vigorously. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 1-2 hours to ensure the reaction goes to completion.

-

Product Isolation: A white precipitate of this compound will form. Isolate the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with cold deionized water to remove any unreacted ammonia and ammonium chloride byproduct.

-

Drying: Dry the purified this compound in a vacuum oven or desiccator at a suitable temperature (e.g., 50-60 °C) until a constant weight is achieved.

-

Characterization: The identity and purity of the final product can be confirmed using techniques such as melting point determination, NMR spectroscopy, and IR spectroscopy.

Applications in Drug Discovery and Development

Fluorinated benzamides, including derivatives of this compound, are a significant class of compounds in medicinal chemistry. The fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

One notable area of application for benzamide derivatives is in the development of antibacterial agents that target the filamenting temperature-sensitive mutant Z (FtsZ) protein. FtsZ is a crucial protein involved in bacterial cell division, making it an attractive target for novel antibiotics.

While this compound itself is primarily a synthetic intermediate, its structural motif is integral to more complex molecules designed to inhibit specific biological targets. The general workflow for leveraging such a scaffold in drug discovery is outlined below.

Conclusion

This compound is a synthetically versatile and important molecule for the development of new chemical entities in the pharmaceutical and agrochemical industries. Its straightforward synthesis and the advantageous properties it imparts to its derivatives ensure its continued relevance in research and development. This guide provides foundational knowledge and practical protocols to aid scientists in the synthesis and application of this valuable compound.

References

Methodological & Application

Synthesis of 2,4-Difluorobenzamide from 2,4-difluorobenzoyl chloride

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the synthesis of 2,4-difluorobenzamide, a key intermediate in the development of pharmaceuticals and agrochemicals. The synthesis is achieved through the reaction of 2,4-difluorobenzoyl chloride with an ammonia solution. This application note includes a summary of reaction parameters, a detailed experimental protocol, and a characterization of the final product.

Introduction

This compound is a crucial building block in organic synthesis, particularly in the preparation of biologically active molecules. Its synthesis from 2,4-difluorobenzoyl chloride is a common and efficient transformation. This protocol outlines two effective methods for this conversion, providing flexibility in terms of reaction temperature and solvent.

Chemical Properties and Reaction Data

A summary of the physical and chemical properties of the key reactants and the product is provided in the table below.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |

| 2,4-Difluorobenzoyl chloride | C₇H₃ClF₂O | 176.55 | N/A | 72482-64-5 |

| Ammonia (aqueous solution) | NH₃ | 17.03 | N/A | 1336-21-6 |

| This compound | C₇H₅F₂NO | 157.12 | 161-165 | 85118-02-1 |

Note: Data compiled from multiple sources.[1][2][3][4][5][6][7]

Reaction Scheme

Caption: Reaction of 2,4-difluorobenzoyl chloride with ammonia to yield this compound.

Experimental Protocols

Two protocols are presented below, offering different reaction conditions to achieve high yields of this compound.

Protocol 1: Reaction in Acetone at Elevated Temperature

This protocol, adapted from a known procedure, utilizes acetone as a solvent and a moderately elevated temperature.[8]

Materials:

-

2,4-Difluorobenzoyl chloride (1.76 mol, 310 g)

-

Acetone (500 mL)

-

Aqueous ammonia solution (25-30%, 10.56 mol, 690 g)

-

Reaction flask (2000 mL)

-

Magnetic stirrer and heating mantle

-

Filtration apparatus

-

Vacuum oven

Procedure:

-

To a 2000 mL single-neck flask, add 2,4-difluorobenzoyl chloride (310 g), acetone (500 mL), and the aqueous ammonia solution (690 g).

-

Stir the mixture at 50°C for 3 hours.

-

After the reaction is complete, remove the acetone under reduced pressure.

-

Filter the resulting mixture to collect the solid product.

-

Dry the filter cake under reduced pressure to obtain this compound.

Expected Results:

Protocol 2: Reaction at Low Temperature without Organic Solvent

This method avoids the use of an organic solvent and is conducted at a low temperature.[1][4]

Materials:

-

2,4-Difluorobenzoyl chloride

-

Concentrated aqueous ammonia (150 mL)

-

Three-necked flask (250 mL)

-

Dropping funnel

-

Magnetic stirrer and cooling bath (e.g., ice-salt bath)

-

Filtration apparatus

-

Vacuum oven

Procedure:

-

In a 250 mL three-necked flask, add 150 mL of concentrated aqueous ammonia and cool the solution to -10°C using a cooling bath.

-

Slowly add the 2,4-difluorobenzoyl chloride dropwise to the cooled ammonia solution while stirring.

-

Maintain the reaction temperature at -10°C for 30 minutes.

-

Allow the reaction mixture to warm to room temperature and continue stirring for an additional hour.

-

Filter the reaction mixture to isolate the product.

-

Wash the filter cake with cold water.

-

Dry the product under vacuum.

Expected Results:

Reaction Workflow and Logic

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis of this compound.

Summary of Results

The following table summarizes the typical outcomes for the described protocols.

| Protocol | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| 1 | Acetone | 50 | 3 | 92[8] |

| 2 | None | -10 to RT | 1.5 | 95.5[4] |

Troubleshooting

-

Low Yield: Ensure the 2,4-difluorobenzoyl chloride is of high purity and has not hydrolyzed. The ammonia solution should be of the correct concentration. In Protocol 2, maintaining a low temperature during the addition of the acyl chloride is critical to prevent side reactions.

-

Product Contamination: Incomplete reaction may leave unreacted starting material. Ensure the reaction goes to completion by monitoring with TLC or another suitable analytical technique. Thorough washing of the product during filtration is important to remove any ammonium chloride byproduct.

Safety Precautions

-

2,4-Difluorobenzoyl chloride is corrosive and a lachrymator. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Concentrated ammonia solutions are corrosive and have a pungent odor. Handle in a fume hood and wear appropriate PPE.

-

The reaction can be exothermic, especially during the initial addition of the acyl chloride. Proper temperature control is essential.

References

- 1. This compound | 85118-02-1 [amp.chemicalbook.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound 97 85118-02-1 [sigmaaldrich.com]

- 4. This compound CAS#: 85118-02-1 [amp.chemicalbook.com]

- 5. This compound | C7H5F2NO | CID 123588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,4-Difluorobenzoyl chloride [oakwoodchemical.com]

- 7. 2,4-Difluorobenzoyl Chloride - CAS 72482-64-5 - City Chemical LLC. [citychemical.com]

- 8. Page loading... [wap.guidechem.com]

- 9. chembk.com [chembk.com]

Application Notes and Protocols: 2,4-Difluorobenzamide as a Starting Material for Bioactive Molecule Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluorobenzamide is a versatile fluorinated building block with applications in medicinal chemistry and agrochemical synthesis.[1] The presence of two fluorine atoms on the aromatic ring can enhance the metabolic stability, binding affinity, and pharmacokinetic properties of target molecules. While its direct use as a starting material for commercially available Active Pharmaceutical Ingredients (APIs) for human use is not extensively documented in publicly available literature, its structural motif is found in various biologically active compounds. The closely related compound, 2,4-difluorobenzylamine, is a key intermediate in the synthesis of prominent APIs such as the HIV integrase inhibitor Dolutegravir.[2][3][4]

This document provides a detailed application note on the use of this compound in the synthesis of N-acylureas, a class of compounds known for their potent insecticidal activity. The synthesis of Teflubenzuron, a commercial insecticide, which utilizes the analogous 2,6-difluorobenzamide, serves as a prime example of this synthetic route. The protocols and data presented herein are adapted to showcase the utility of this compound in similar synthetic transformations.

Synthesis of N-Acylureas from this compound

The synthesis of N-acylureas from this compound is a robust and well-established chemical transformation. The general scheme involves the reaction of this compound with a substituted isocyanate to form the corresponding N-acylurea. This reaction is typically carried out in an inert solvent at elevated temperatures.

General Reaction Scheme

Caption: General reaction scheme for the synthesis of N-acylureas.

Experimental Protocol: Synthesis of a Representative N-Acylurea

This protocol describes the synthesis of a generic N-acylurea from this compound and a substituted isocyanate.

Materials:

-

This compound

-

Substituted isocyanate (e.g., 3,5-dichloro-2,4-difluorophenyl isocyanate for a Teflubenzuron analogue)

-

Anhydrous toluene (or other suitable inert solvent)

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, filtration apparatus)

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 equivalent).

-

Solvent Addition: Add anhydrous toluene to the flask to create a slurry.

-

Heating: Heat the mixture to 110-120°C with vigorous stirring.

-

Isocyanate Addition: Prepare a solution of the substituted isocyanate (1.05 equivalents) in anhydrous toluene. Add this solution dropwise to the heated reaction mixture over 1-2 hours.

-

Reaction Monitoring: After the addition is complete, maintain the reaction at reflux for 4-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Product Isolation: Upon completion, cool the reaction mixture to room temperature, and then further cool to 0-10°C to facilitate precipitation of the product.

-

Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold toluene to remove any unreacted starting materials.

-

Drying: Dry the purified product under vacuum to obtain the N-acylurea as a solid.

Data Presentation

The following table summarizes the key reaction parameters and expected outcomes for the synthesis of a representative N-acylurea.

| Parameter | Value |

| Starting Material | This compound |

| Reagent | Substituted Isocyanate (e.g., 3,5-dichloro-2,4-difluorophenyl isocyanate) |

| Solvent | Anhydrous Toluene |

| Reaction Temperature | 110-120°C |

| Reaction Time | 4-8 hours |

| Product | N-(Substituted-carbamoyl)-2,4-difluorobenzamide |

| Expected Yield | >90% |

| Purity (post-filtration) | >98% |

Mechanism of Action: Inhibition of Chitin Synthesis

N-acylureas, such as Teflubenzuron, act as potent insect growth regulators by inhibiting the synthesis of chitin, a crucial component of the insect exoskeleton. This mode of action provides a high degree of selectivity, as vertebrates do not possess chitin.

The diagram below illustrates the signaling pathway and the point of intervention by N-acylurea insecticides.

Caption: Mechanism of action of N-acylurea insecticides.

Experimental Workflow

The following diagram outlines the key steps in the synthesis and purification of N-acylureas from this compound.

Caption: Workflow for the synthesis of N-acylureas.

Conclusion

This compound is a valuable and reactive intermediate for the synthesis of biologically active molecules. While its direct application in the synthesis of human pharmaceuticals is less common than its amine analogue, it serves as an excellent starting material for N-acylureas with potent insecticidal activity. The provided protocols and diagrams offer a comprehensive guide for researchers interested in utilizing this versatile building block in their synthetic endeavors. The straightforward and high-yielding nature of the N-acylurea synthesis makes it an attractive route for the development of novel bioactive compounds.

References

Application Notes and Protocols for the Synthesis of Difluorobenzamide-Based FtsZ Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bacterial cell division protein, FtsZ, is a highly conserved and essential GTPase that plays a pivotal role in prokaryotic cytokinesis. Its structural and functional homology to eukaryotic tubulin has made it a prime target for the development of novel antimicrobial agents. A particularly promising class of FtsZ inhibitors are derivatives of benzamide, with fluorination of the benzamide ring significantly enhancing antibacterial activity. While various fluorination patterns have been explored, the 2,6-difluorobenzamide motif has emerged as a critical pharmacophore for potent allosteric inhibition of FtsZ. These compounds typically bind to a cleft between the N-terminal GTP-binding domain and the C-terminal domain of FtsZ, stabilizing the FtsZ polymer and ultimately inhibiting bacterial cell division.[1][2][3] This document provides detailed application notes and protocols for the synthesis and evaluation of these 2,6-difluorobenzamide-based FtsZ inhibitors. To date, the use of the 2,4-difluorobenzamide isomer in the synthesis of potent FtsZ inhibitors is not widely reported in the scientific literature, with research predominantly focused on the 2,6-difluoro substitution pattern due to its demonstrated superior activity.

Data Presentation

The following tables summarize the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC) of representative 2,6-difluorobenzamide derivatives against various bacterial strains.

Table 1: Minimum Inhibitory Concentrations (MICs) of 2,6-Difluorobenzamide Derivatives against Gram-Positive Bacteria.

| Compound ID | Linker Moiety | R-Group | Test Strain | MIC (µg/mL) | Reference |

| Compound A | -O-(CH2)3- | 3-chloroalkoxy | Bacillus subtilis | 0.25-1 | [4] |

| Staphylococcus aureus | <10 | [4] | |||

| Compound B | -O-(CH2)4- | 3-bromoalkoxy | Bacillus subtilis | 0.25-1 | [4] |

| Staphylococcus aureus | <10 | [4] | |||

| Compound C | -O-(CH2)5- | 3-alkyloxy | Bacillus subtilis | 0.25-1 | [4] |

| Staphylococcus aureus | <10 | [4] | |||

| MST A9 | -O-CH2- | Isopentyloxy | S. aureus (MSSA) | 1-8 | [1] |

| S. aureus (MRSA) | 4 | [1] | |||

| MST A12 | -O-(CH2)2- | Isopentyloxy | S. aureus (MSSA) | 1-8 | [1] |

| S. aureus (MRSA) | 4 | [1] | |||

| MST B9 | -O-CH2- | Cyclopentyloxy | S. aureus (MSSA) | 1 | [1] |

| S. aureus (MRSA) | 4 | [1] | |||

| MST C4 | -O-CH2- | 3-methylbutoxy | S. aureus (MSSA) | 1-8 | [1] |

| S. aureus (MRSA) | 4 | [1] |

Experimental Protocols

Protocol 1: General Synthesis of 3-O-substituted-2,6-difluorobenzamide Derivatives

This protocol describes a common method for synthesizing 2,6-difluorobenzamide-based FtsZ inhibitors, involving the O-alkylation of a 3-hydroxy-2,6-difluorobenzamide precursor.

Materials:

-

3-hydroxy-2,6-difluorobenzamide

-

Appropriate alkyl halide (e.g., 1-bromohexane, substituted benzyl bromide)

-

Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)

-

Sodium iodide (NaI) (catalyst)

-

Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 3-hydroxy-2,6-difluorobenzamide (1 equivalent) in DMF, add K2CO3 (2-3 equivalents) and a catalytic amount of NaI.

-

Add the desired alkyl halide (1.1-1.5 equivalents) to the reaction mixture.

-

Stir the reaction mixture at room temperature or elevated temperature (e.g., 60-80 °C) for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired 3-O-substituted-2,6-difluorobenzamide derivative.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: FtsZ GTPase Activity Assay

This assay measures the rate of GTP hydrolysis by FtsZ in the presence and absence of inhibitors. A dose-dependent increase in GTPase rate is indicative of FtsZ polymer stabilization.[5][6]

Materials:

-

Purified FtsZ protein (from S. aureus or other relevant species)

-

MES buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 5 mM MgCl2)

-

GTP solution (1 mM)

-

Test compounds (dissolved in DMSO)

-

Malachite green reagent for phosphate detection

Procedure:

-

Prepare a reaction mixture containing MES buffer and the desired concentration of the test compound or DMSO (vehicle control).

-

Add purified FtsZ protein to the reaction mixture to a final concentration of approximately 5 µM.

-

Pre-incubate the mixture at 37 °C for 15 minutes.

-

Initiate the reaction by adding GTP to a final concentration of 0.5 mM.

-

Incubate the reaction at 37 °C for a defined period (e.g., 20 minutes).

-

Stop the reaction by adding the malachite green reagent.

-

Measure the absorbance at a wavelength of 650 nm to quantify the amount of inorganic phosphate released.